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This document provides detailed application notes and protocols for the use of Cy7 SE
(nosulfo), a near-infrared (NIR) cyanine dye, in flow cytometry. Cyanine 7 (Cy7) succinimidyl

ester (SE) is a reactive dye that covalently labels primary amines on proteins, making it an

excellent tool for conjugating antibodies and other biomolecules for subsequent analysis. Its

emission in the NIR spectrum minimizes autofluorescence from biological samples, leading to

improved signal-to-noise ratios in flow cytometry applications.[1][2][3][4][5]

Properties of Cy7 SE (nosulfo)
Cy7 is a fluorescent dye that belongs to the cyanine family.[2] The "SE" or succinimidyl ester

group allows for covalent bonding to primary amines on proteins and other molecules.[6] The

"nosulfo" designation indicates that this is the non-sulfonated version of the dye, which is less

water-soluble and typically dissolved in an organic solvent like DMSO or DMF for labeling

reactions.[2]

The key advantage of using Cy7 in flow cytometry is its emission in the near-infrared spectrum,

which significantly reduces the background signal from endogenous fluorophores in cells and

tissues.[2][5][7] This property is particularly beneficial for multicolor flow cytometry experiments,

as it allows for the inclusion of another color with minimal spectral overlap with fluorophores

that emit in the visible range.[3][5]
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The following table summarizes the key photophysical properties of Cy7 and provides a

comparison with other common near-infrared dyes used in flow cytometry.

Property Cy7 Alexa Fluor 750 IRDye 800CW

Excitation Maximum

(nm)
~750 - 756[2][3][4] ~749 ~774

Emission Maximum

(nm)
~773 - 779[2][3][4] ~775 ~789

Molar Extinction

Coefficient (cm⁻¹M⁻¹)
~250,000[4] ~271,000 ~240,000

Quantum Yield (Φ) ~0.3[4] ~0.12 ~0.12

Brightness (Ext. Coeff.

x QY)
~75,000 ~32,520 ~28,800

Note: Values can vary depending on the solvent, pH, and conjugation state of the dye.

Experimental Protocols
Antibody Labeling with Cy7 SE (nosulfo)
This protocol outlines the general procedure for conjugating Cy7 SE (nosulfo) to an antibody.

The optimal dye-to-antibody molar ratio should be determined empirically for each specific

antibody and application.

Materials:

Antibody of interest (in an amine-free buffer like PBS)

Cy7 SE (nosulfo)

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Purification column (e.g., size-exclusion chromatography)
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Phosphate-Buffered Saline (PBS)
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Caption: Workflow for conjugating an antibody with a Cy7 NHS ester.[2]

Procedure:

Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a

concentration of 2-10 mg/mL. If the buffer contains primary amines (e.g., Tris), the antibody

must be dialyzed against PBS.

Dye Preparation: Immediately before use, dissolve the Cy7 SE (nosulfo) in anhydrous

DMSO or DMF to a concentration of 10 mg/mL.

Reaction: a. Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate.

b. Add the reactive dye solution to the antibody solution while gently vortexing. A molar ratio

of dye to antibody of 10:1 to 20:1 is a good starting point.[2] c. Incubate the reaction mixture

for 1-2 hours at room temperature, protected from light.[2]

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band

to elute will be the Cy7-labeled antibody.
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7 (~750 nm).

[2]

Cell Staining for Flow Cytometry
This protocol provides a general workflow for staining cells with a Cy7-conjugated antibody for

flow cytometry analysis.

Materials:

Single-cell suspension (e.g., PBMCs, cultured cells)

Cy7-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fc block (optional, to reduce non-specific binding)

Viability dye (optional, but recommended)

FACS tubes

Workflow for Immunophenotyping:
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Sample Preparation

Staining
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(10-15 min at RT)

Add Cy7-conjugated Antibody
(Incubate 30 min at 2-8°C, dark)

Wash Cells with Staining Buffer
(Centrifuge and decant)

Resuspend Cells in Staining Buffer

Acquire on Flow Cytometer
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Caption: General workflow for immunophenotyping using a Cy7-conjugated antibody.

Procedure:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells per

100 µL in ice-cold Flow Cytometry Staining Buffer.
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Fc Receptor Blocking (Optional): To reduce non-specific binding, especially on immune cells

like B cells and monocytes, incubate the cells with an Fc blocking reagent for 10-15 minutes

at room temperature.

Antibody Staining: Add the predetermined optimal concentration of the Cy7-conjugated

antibody to the cell suspension.

Incubation: Incubate the cells for 30 minutes at 2-8°C in the dark.

Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at

300-400 x g for 5 minutes at 4°C. Carefully decant the supernatant. Repeat the wash step.

Final Resuspension: Resuspend the cell pellet in an appropriate volume (e.g., 300-500 µL)

of Flow Cytometry Staining Buffer.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with the

appropriate lasers and filters for Cy7 (e.g., excitation at 633/640 nm or ~730 nm and

emission detection around 780 nm). Ensure proper compensation controls are included,

especially in multicolor experiments.[8]

Application in Signaling Pathway Analysis
Flow cytometry using fluorescently labeled antibodies is a powerful tool for dissecting

intracellular signaling pathways.[7] By using antibodies that specifically recognize

phosphorylated forms of proteins, researchers can quantify the activation state of key signaling

molecules in different cell populations.

Example: Analysis of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)

pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.

A Cy7-conjugated antibody targeting the phosphorylated form of ERK (p-ERK) can be used to

analyze the activation of this pathway in response to various stimuli.
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Caption: Analysis of the MAPK/ERK signaling pathway using a Cy7-labeled anti-p-ERK

antibody.

By stimulating cells with a growth factor and then staining with a Cy7-conjugated anti-p-ERK

antibody, researchers can use flow cytometry to quantify the percentage of cells in which the

MAPK/ERK pathway has been activated. This approach allows for the analysis of signaling

events at the single-cell level, providing insights into the heterogeneity of cellular responses.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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